Thymidine, 2',3'-didehydro-3'-deoxy-, 5'-(hydrogen methylphosphonate)
Description
Thymidine, 2',3'-didehydro-3'-deoxy-, 5'-(hydrogen methylphosphonate) (hereafter referred to as D4T-MP) is a synthetic thymidine analogue with structural modifications critical for its biological activity. The compound features:
- 2',3'-Didehydro-3'-deoxy backbone: Eliminates the 3'-hydroxyl group, preventing elongation of viral DNA by reverse transcriptase .
- 5'-Methylphosphonate group: Replaces the native 5'-hydroxyl with a methylphosphonate moiety, enhancing metabolic stability and resistance to enzymatic hydrolysis .
D4T-MP is designed as a prodrug, requiring intracellular activation to its triphosphate form to inhibit HIV-1 reverse transcriptase. Its structure aims to optimize phosphorylation efficiency while circumventing limitations of parent compounds like 2',3'-didehydro-3'-deoxythymidine (D4T) .
Properties
CAS No. |
140132-56-5 |
|---|---|
Molecular Formula |
C11H15N2O6P |
Molecular Weight |
302.22 g/mol |
IUPAC Name |
[(1S,4R)-4-(5-methyl-2,4-dioxopyrimidin-1-yl)cyclopent-2-en-1-yl]oxymethylphosphonic acid |
InChI |
InChI=1S/C11H15N2O6P/c1-7-5-13(11(15)12-10(7)14)8-2-3-9(4-8)19-6-20(16,17)18/h2-3,5,8-9H,4,6H2,1H3,(H,12,14,15)(H2,16,17,18)/t8-,9+/m0/s1 |
InChI Key |
FPPFSGUPHHAWNU-DTWKUNHWSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H](C=C2)OCP(=O)(O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C=C2)OCP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(hydrogen methylphosphonate) typically involves the following steps:
Starting Material: The synthesis begins with thymidine.
Dehydration: The 2’ and 3’ positions of thymidine are dehydrated to form the 2’,3’-didehydro-3’-deoxy derivative.
Phosphonation: The 5’ hydroxyl group is then reacted with a methylphosphonic acid derivative under specific conditions to introduce the hydrogen methylphosphonate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Processing: Large reactors are used to carry out the dehydration and phosphonation reactions.
Purification: The product is purified using techniques such as crystallization, chromatography, or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(hydrogen methylphosphonate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the double bond at the 2’,3’ positions.
Substitution: The hydrogen methylphosphonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups.
Scientific Research Applications
Antiviral Applications
Thymidine, 2',3'-didehydro-3'-deoxy-, 5'-(hydrogen methylphosphonate) is primarily recognized for its role as an antiviral agent, particularly in the treatment of HIV/AIDS. It acts by inhibiting reverse transcriptase, an enzyme crucial for the replication of retroviruses.
- Mechanism of Action : The compound mimics the natural nucleoside thymidine but lacks the hydroxyl group at the 2' position, preventing the addition of further nucleotides during DNA synthesis. This leads to premature termination of viral DNA synthesis .
- Clinical Use : Stavudine has been used in combination therapy regimens to enhance efficacy and reduce the likelihood of drug resistance. Its effectiveness has been demonstrated in various clinical trials, highlighting its role in improving patient outcomes .
DNA Synthesis and Modification
Thymidine derivatives are extensively utilized in synthetic biology for the construction and modification of DNA strands.
- Synthesis of Oligonucleotides : The compound can be incorporated into oligonucleotides during automated synthesis processes. Its phosphonate group allows for stable linkage within nucleic acid structures, making it a valuable building block for creating modified DNA sequences .
- Zwitterionic Modifications : Research has shown that incorporating thymidine derivatives with zwitterionic and negatively charged phosphate modifications can enhance the stability and solubility of oligonucleotides, facilitating their use in therapeutic applications .
Bioconjugation Techniques
The phosphonate moiety in thymidine, 2',3'-didehydro-3'-deoxy-, 5'-(hydrogen methylphosphonate) enables its use in bioconjugation strategies.
- Linking Biomolecules : The ability to form stable bonds with proteins or other biomolecules makes this compound useful for creating targeted delivery systems in drug development. For instance, conjugating drugs to oligonucleotides can improve their specificity and reduce side effects .
- Applications in Diagnostics : Modified forms of thymidine can be employed in diagnostic assays where specific binding to target sequences is required. This enhances the sensitivity and specificity of detection methods used in clinical diagnostics .
Case Study 1: HIV Treatment Regimens
Clinical studies have demonstrated that patients receiving combination therapy including thymidine analogs like Stavudine show significant viral load reductions compared to those on monotherapy. A notable trial indicated that patients on a regimen including Stavudine experienced improved immunological responses and reduced rates of opportunistic infections.
Case Study 2: Oligonucleotide Synthesis
In a study focusing on automated DNA synthesis, researchers found that incorporating thymidine derivatives significantly improved yield and purity of synthesized oligonucleotides. The modifications allowed for better retention times during purification processes, indicating enhanced stability .
Mechanism of Action
The mechanism of action of Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(hydrogen methylphosphonate) involves its incorporation into DNA during replication. The compound acts as a chain terminator, preventing the elongation of the DNA strand. This is achieved by the absence of a 3’ hydroxyl group, which is essential for the formation of phosphodiester bonds between nucleotides. The molecular targets include DNA polymerases, which are enzymes responsible for DNA synthesis.
Comparison with Similar Compounds
Structural and Functional Analogues
D4T (2',3'-Didehydro-3'-Deoxythymidine)
- Structure : Lacks the 3'-OH and 2',3'-double bond but retains the native 5'-OH.
- Mechanism : Requires sequential phosphorylation by thymidine kinase (TK) and other kinases to form D4T-triphosphate (D4T-TP), which competes with dTTP for incorporation into viral DNA .
- Limitations : Low affinity for TK (Km ≈ 100 μM) results in inefficient activation at low doses .
- D4T-MP Advantage : The 5'-methylphosphonate may bypass TK-dependent phosphorylation, acting as a pre-phosphorylated prodrug .
AZT (3'-Azido-3'-Deoxythymidine)
- Structure : 3'-azido substitution instead of 3'-OH.
- Mechanism : Phosphorylated to AZT-TP, a chain terminator for viral DNA synthesis.
- Comparison: AZT has higher TK affinity (Km ≈ 3 μM) than D4T but causes mitochondrial toxicity due to prolonged half-life. D4T-MP’s methylphosphonate may reduce off-target effects by limiting nonspecific phosphorylation .
5'-Methylphosphonate Derivatives ()
- Example : 5'-Methylphosphonate of 3'-azido-2',3'-dideoxythymidine (Compound 9 in ).
- Activity : Exhibits 85–100% inhibition of HIV replication in vitro, surpassing unmodified dideoxynucleosides.
- D4T-MP Relevance : Similar phosphonate modifications enhance metabolic stability and antiviral potency, suggesting D4T-MP could achieve comparable efficacy .
Biological Activity
Thymidine, 2',3'-didehydro-3'-deoxy-, 5'-(hydrogen methylphosphonate), commonly referred to as D4T, is a nucleoside analogue with significant biological activity, particularly in the context of antiviral therapies. This compound is primarily recognized for its role as an anti-HIV agent, where it acts by inhibiting the reverse transcriptase enzyme, crucial for the replication of the virus. This article delves into the biological activity of D4T, highlighting its mechanisms, efficacy, and clinical relevance through various studies and data.
Chemical Structure and Properties
D4T is characterized by its unique chemical structure, which allows it to mimic natural nucleosides. The structural formula is represented as:
This structure includes a modified sugar moiety and a phosphonate group that enhances its metabolic stability compared to other nucleoside analogues.
D4T requires conversion to its active form, 5'-triphosphate (D4T-TP), to exert its pharmacological effects. The mechanism involves:
- Inhibition of Reverse Transcriptase : D4T-TP competes with natural deoxythymidine triphosphate (dTTP) for incorporation into viral DNA during reverse transcription.
- Chain Termination : Once incorporated, D4T-TP prevents further elongation of the DNA strand due to its structural modifications.
Table 1: Comparison of D4T with Other Nucleoside Analogues
| Compound | Mechanism of Action | Clinical Use | Key Features |
|---|---|---|---|
| D4T | RT inhibitor | HIV treatment | Requires phosphorylation |
| AZT (Zidovudine) | RT inhibitor | HIV treatment | First approved anti-HIV drug |
| 3TC (Lamivudine) | RT inhibitor | HIV treatment | Lower toxicity |
Efficacy Against HIV
D4T has shown potent antiviral activity against HIV-1. Studies indicate that D4T-TP has a significantly higher affinity for reverse transcriptase compared to other substrates, leading to effective viral suppression at low concentrations. However, its phosphorylation is inefficient at low doses due to feedback inhibition by physiological deoxynucleosides.
Case Studies
- Clinical Trials : A study published in PubMed demonstrated that patients treated with D4T exhibited a marked reduction in viral load compared to baseline measurements. The trial emphasized the importance of dosage adjustments due to potential toxicities associated with prolonged use .
- Resistance Studies : Research has indicated that while D4T is effective initially, the development of resistance mutations in HIV can occur, necessitating combination therapies to maintain efficacy .
Toxicity and Side Effects
Despite its effectiveness, D4T is associated with several side effects, including:
- Lipoatrophy : Loss of subcutaneous fat, particularly in the face and limbs.
- Peripheral Neuropathy : Nerve damage leading to pain or numbness in extremities.
These adverse effects have led to recommendations for careful monitoring and consideration of alternative therapies in long-term treatment plans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
